molecular formula Cl- B108485 Chloride ion CAS No. 16887-00-6

Chloride ion

Cat. No.: B108485
CAS No.: 16887-00-6
M. Wt: 35.45 g/mol
InChI Key: VEXZGXHMUGYJMC-UHFFFAOYSA-M
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Description

Chloride is a halide anion formed when chlorine picks up an electron to form an an anion. It has a role as a human metabolite, an Escherichia coli metabolite and a cofactor. It is a halide anion and a monoatomic chlorine. It is a conjugate base of a hydrogen chloride.
Chloride is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Chloride Ion is a chlorine anion that forms the negatively charged part of certain salts, including sodium and hydrogen chloride salts, and is an essential electrolyte located in all body fluids responsible for maintaining acid/base balance, transmitting nerve impulses and regulating fluid in and out of cells.
Chloride is a metabolite found in or produced by Saccharomyces cerevisiae.
Inorganic compounds derived from hydrochloric acid that contain the Cl- ion.
See also: Potassium Chloride (active moiety of);  Sodium Chloride (active moiety of);  Calcium Chloride (is active moiety of) ... View More ...

Mechanism of Action

Target of Action

Chloride ions (Cl-) are a major anion in the body and play crucial roles in various physiological functions . They are involved in maintaining the membrane potential and the electroneutrality of cells . The primary targets of chloride ions are the chloride channels and transporters, such as the Sodium-Potassium-Chloride Cotransporter (NKCC) and Potassium-Chloride Cotransporter (KCC) .

Mode of Action

Chloride ions interact with their targets primarily through passive transport across the membrane according to their Nernst potential . This is because chloride ions have a relatively large permeability in most neurons .

Biochemical Pathways

Chloride ions are involved in several biochemical pathways. They play a role in the regulation of bodily and cellular functions, including cell proliferation and ciliary motility . Chloride ions also affect cytoskeletal tubulin polymerization through inhibition of GTPase activity and tubulin polymerization-dependent biological activity . Furthermore, they are involved in the regulation of epithelial sodium transport .

Pharmacokinetics

The pharmacokinetics of chloride ions are complex and depend on various factors. Chloride ions are ubiquitously expressed in almost all eukaryotic cells . They are involved in the maintenance of the membrane potential and contribute to the generation of action potential . The concentration of chloride ions in the cytosol can change under various conditions, such as cell volume change under an isosmotic condition .

Result of Action

The action of chloride ions results in various molecular and cellular effects. For instance, in GABAergic neurons, the GABA-induced increase in the conductance of the chloride channel causes chloride influx, resulting in membrane hyperpolarization . This plays a crucial role in the functioning of the nervous system. Moreover, chloride ions contribute to water secretion into the luminal side of epithelial tissues .

Action Environment

The action of chloride ions can be influenced by environmental factors. For instance, the leaching of chloride ions from seawater and sea sand concrete to freshwater can be affected by the environmental conditions . Furthermore, the chloride ion concentration in the environment can affect the bioavailability and efficacy of certain drugs . Therefore, understanding the environmental factors that influence the action of chloride ions is crucial for predicting their behavior in different contexts.

Biochemical Analysis

Biochemical Properties

Chloride ion plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, contributing to cellular functions such as the generation of action potential, maintenance of resting membrane potential, and control of enzyme activity . For instance, the active transport of this compound, such as via the Na±K±2Cl- transporter (NKCC) and K±Cl- transporter (KCC), is involved in the maintenance of the membrane potential .

Cellular Effects

This compound influences various types of cells and cellular processes. It impacts cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism . For example, this compound regulatory mechanisms are involved in cell proliferation and ciliary motility .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, this compound affects cytoskeletal tubulin polymerization through inhibition of GTPase activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the ion’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . Specific threshold effects, as well as any toxic or adverse effects at high doses, are not mentioned in the available literature.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors, affecting metabolic flux or metabolite levels . For instance, this compound plays a role in the regulation of epithelial Na+ transport .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, influencing its localization or accumulation . For example, active this compound transport via NKCC contributes to water secretion into the luminal side of epithelial tissues .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are complex. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles . Specific details are not mentioned in the available literature.

Properties

IUPAC Name

chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/ClH/h1H/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEXZGXHMUGYJMC-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Cl-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6043969
Record name Chloride
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Molecular Weight

35.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid
Record name Chloride ion
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000492
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Solubility

6.3 mg/mL at 25 °C
Record name Chloride ion
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000492
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CAS No.

16887-00-6
Record name Chloride
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Record name Chlorides
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chloride ion
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Record name Chloride
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Record name CHLORIDE ION
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Record name Chloride ion
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000492
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

-101 °C
Record name Chloride ion
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000492
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

To a solution of the compound of N-(5-chloro(2-pyridyl))(5-methyl-2-nitrophenyl)carboxamide (1.48 g, 5.1 mmol) in methanol (10 ml) was added 5% Pt/C (1.48 g, 0.19 mmol). The mixture was applied hydrogen balloon at r.t. for 2 hrs. After the filtration by Celite, the filtrate was concentrated to give (2-aminophenyl)-N-(2-pyridyl)carboxamide, C, chloride, N (1.36 g, 100%). MS found for C13H12ClN3O M+=262, (M+2)+=264.
Quantity
1.48 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
1.48 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

1.1 g of triethyl amine was added to a suspension of 1.0 g of 1-oxo-1,2,3,4-tetrahydro-3-isoquinoline carboxylic acid in 10 ml of acetonitrile. A solution of 3-acetylthiopropionyl chloride (3-acethylthiopropionyl chloride was prepared by adding 1.0 g of thionyl chloride to a solution of 0.8 g of 3-acetylthiopropionic acid in 5 ml of benzene, stirring the solution overnight at room temperature and distilling off the solvent and excess thionyl chloride) in 5 ml of acetonitrile was added drop by drop to the suspension which was ice-cooled. After stirring the mixture for 2 hours at room temperature, the solvent was distilled off, 20 ml of ethylacetate and 10 ml of water were added to the residue and the solution was shaken and the organic phase separated and washed. The organic phase was dried over anhydrous Glauber's salt, the solvent was distilled off and then the residue was recrystalized from benzene to obtain 0.9 g of 2-(3-acetylthiopropionyl)-1-oxo-1,2,3,4-tetrahydro- 3-isoquinoline carboxylic acid as a colorless microcrystalline material.
Name
3-acetylthiopropionyl chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
0.8 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a pale brown suspension of 9-amino-5-ethyl-8-oxo-5,8-dihydro-[1,3]dioxolo[4,5-g]quinoline-7-carboxylic acid (11 g, 39.8 mmol) in con. HCl (25 mL) stirred at r.t. was added dropwise sodium nitrite (3.57 g, 51.8 mmol) in water (9 mL) at such a rate that the temperature of the reaction mixture would not exceed 45° C. (Ice bath!Slow addition!). Stirring continued for 5 h. The solution was poured into 120 mL of water and allowed to stand overnight in the refrigerator. The precipitate was collected by filtration, washed with water and dried to afford 7-carboxy-5-ethyl-8-oxo-5,8-dihydro-[1,3]dioxolo[4,5-g]quinoline-9-diazonium, Chloride (5 g, 15.45 mmol, 38.8% yield). LCMS: (M+H)+: 324.2.
Name
9-amino-5-ethyl-8-oxo-5,8-dihydro-[1,3]dioxolo[4,5-g]quinoline-7-carboxylic acid
Quantity
11 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step Two
Quantity
3.57 g
Type
reactant
Reaction Step Three
Name
Quantity
9 mL
Type
solvent
Reaction Step Three
Name
Quantity
120 mL
Type
solvent
Reaction Step Four
Yield
38.8%
Customer
Q & A

Q1: How do chloride ions impact concrete durability?

A1: Chloride ions pose a significant threat to reinforced concrete structures. They penetrate concrete through pores and cracks, eventually reaching the embedded steel reinforcement. When the chloride concentration at the steel surface exceeds a critical threshold, it disrupts the protective passive film, leading to corrosion [, , ]. This corrosion generates expansive rust products, causing internal stresses that can crack and spall the concrete, compromising the structure's integrity.

Q2: What factors influence the rate of chloride ion penetration in concrete?

A2: Several factors influence this compound penetration:

  • Water-cement ratio: A higher water-cement ratio increases concrete porosity, facilitating faster chloride ingress [, , ].
  • Curing conditions: Inadequate curing can lead to a more porous structure, increasing chloride permeability [].
  • Environmental conditions: High humidity and temperature accelerate chloride diffusion [].
  • Concrete mix design: The use of supplementary cementitious materials like fly ash and slag can influence chloride binding capacity and pore structure, impacting diffusion rates [, , , , , , ].
  • Presence of cracks: Cracks provide direct pathways for rapid chloride ingress [, ].

Q3: Can the negative impact of chloride ions on concrete be mitigated?

A3: Yes, several strategies can mitigate the detrimental effects of chloride ions:

  • Use of low water-cement ratio concrete: This creates a denser concrete matrix, hindering chloride penetration [, ].
  • Proper curing practices: Ensuring adequate curing promotes proper hydration and reduces porosity [].
  • Incorporation of supplementary cementitious materials: Fly ash and slag can enhance chloride binding capacity and refine pore structure, slowing down diffusion [, , , , , , ].
  • Application of protective coatings: Surface treatments can act as barriers to chloride ingress [].
  • Cathodic protection: Applying an electrical current can prevent or significantly reduce rebar corrosion [].

Q4: How can the service life of concrete structures exposed to chlorides be predicted?

A4: Service life prediction models like CHLODIF++ incorporate factors such as chloride diffusion coefficients, concrete properties, and environmental conditions to estimate the time it takes for chloride concentrations to reach critical levels at the rebar depth []. These models aid in designing durable concrete structures for chloride-laden environments.

Q5: How do chloride ions influence the activity of enzymes?

A5: Chloride ions can act as essential cofactors or inhibitors for certain enzymes. For instance, chloride ions are crucial for the activity of human pancreatic α-amylase. Binding of chloride ions to specific sites within the enzyme stabilizes its structure, optimizes the active site geometry, and enhances catalytic efficiency []. Conversely, chloride ions can act as negative heterotropic effectors for other enzymes like hemoglobin Rothschild. In this case, chloride binding reduces oxygen affinity and influences the rate of carbon monoxide binding [].

Q6: How do chloride ions affect cellular processes?

A6: Chloride ions play a vital role in maintaining cellular electrochemical gradients, regulating cell volume, and facilitating various transport processes across cell membranes [, ]. They are also involved in signal transduction pathways.

Q7: How does the presence of chloride ions influence the dissolution rate of drug salts?

A7: Chloride ions can significantly impact the dissolution rate of drug salts, particularly those with basic drug molecules. For example, the presence of chloride ions can decrease the dissolution rate of hydrochloride salts due to the common ion effect []. Conversely, non-hydrochloride salts like mesylate and phosphate salts might exhibit enhanced dissolution rates even in the presence of chloride ions due to kinetic advantages in the conversion process []. This highlights the importance of considering salt selection and dissolution media composition during drug formulation development.

Q8: How are chloride ions used in electrochemical applications?

A8: Chloride ions are crucial in various electrochemical applications, including:

  • Electrolytes: Chloride-containing solutions are used as electrolytes in batteries and electrochemical sensors due to their high ionic conductivity [].
  • Corrosion studies: Chloride ions are often used to accelerate corrosion processes in laboratory settings, allowing researchers to study corrosion mechanisms and test the effectiveness of corrosion inhibitors [, ].
  • Electrochemical machining: Chloride-based electrolytes are employed in electrochemical machining processes due to their ability to facilitate efficient metal removal [].

Q9: What methods are used for this compound detection and quantification?

A9: Several analytical methods are available for this compound analysis:

  • Ion-selective electrodes: Potentiometric sensors provide rapid and sensitive this compound measurements in various matrices like water, soil, and biological samples [, , , ].
  • Titration: Chloride ions can be quantified by titration with silver nitrate using potassium chromate as an indicator (Mohr method) or by potentiometric titration [, ].
  • Ion chromatography: This technique offers high sensitivity and selectivity for this compound determination in complex samples [, ].

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